Ring-Size-Dependent Pharmacological Divergence: Cyclooctane-Spirohydantoin vs. Cyclohexane and Cycloheptane Analogs
In a systematic pharmacological evaluation of the cycloalkanespiro-5′-hydantoin series, the cyclooctane derivative (1,3-diazaspiro[4.7]dodecane-2,4-dione) exhibited a distinct activity profile relative to smaller-ring analogs [1]. While cyclohexanespirohydantoins showed analgesic and anti-inflammatory activity and cycloheptanespirohydantoins exhibited anticonvulsant activity, the cyclooctane analog possessed properties reminiscent of barbiturates but with lower potency [1].
| Evidence Dimension | Pharmacological activity profile in mice |
|---|---|
| Target Compound Data | Barbiturate-like properties with lower potency relative to barbiturates; sedative activity demonstrated via hexobarbital anesthesia potentiation [1] |
| Comparator Or Baseline | Cyclohexanespirohydantoin: analgesic and anti-inflammatory activity; Cycloheptanespirohydantoin: anticonvulsant activity; Cyclopentanespirohydantoin: low toxicity, low sedative activity [1] |
| Quantified Difference | Qualitative divergence in activity class (barbiturate-like vs. analgesic/anti-inflammatory vs. anticonvulsant) [1] |
| Conditions | In vivo pharmacological screening in mice, including toxicity assessment, gross behavioral effects, anticonvulsant testing, analgesic activity evaluation, and hexobarbital anesthesia potentiation [1] |
Why This Matters
This qualitative pharmacological divergence demonstrates that ring size determines the therapeutic direction of the scaffold; the cyclooctane analog is not interchangeable with cyclohexane or cycloheptane derivatives for CNS drug discovery programs targeting barbiturate-like mechanisms.
- [1] Oldfield, W., & Cashin, C. H. (1965). The Chemistry and Pharmacology of a Series of Cycloalkanespiro-5'-hydantoins. Journal of Medicinal Chemistry, 8(2), 239-249. View Source
